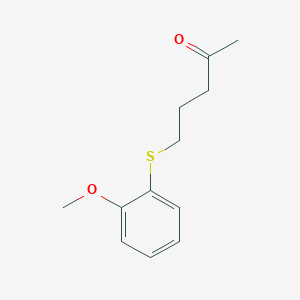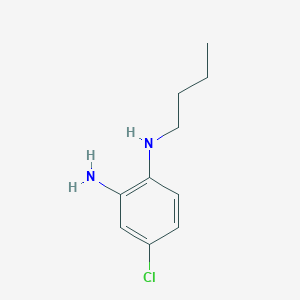
5-(3-Fluoro-4-nitrophenyl)-3-methyl-1,2,4-thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Fluoro-4-nitrophenyl)-3-methyl-1,2,4-thiadiazole is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thiadiazole ring substituted with a 3-fluoro-4-nitrophenyl group and a methyl group, making it an interesting subject for research in organic chemistry and material science.
准备方法
The synthesis of 5-(3-Fluoro-4-nitrophenyl)-3-methyl-1,2,4-thiadiazole typically involves the reaction of 3-fluoro-4-nitroaniline with appropriate reagents to form the desired thiadiazole ring. One common method includes the use of thionyl chloride and methyl isothiocyanate under controlled conditions to achieve the cyclization necessary for thiadiazole formation . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
化学反应分析
5-(3-Fluoro-4-nitrophenyl)-3-methyl-1,2,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions typically involve the nitro group, converting it to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
5-(3-Fluoro-4-nitrophenyl)-3-methyl-1,2,4-thiadiazole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers explore its potential as a bioactive molecule, investigating its interactions with biological targets.
Medicine: The compound is studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in material science for developing new polymers and advanced materials.
作用机制
The mechanism of action of 5-(3-Fluoro-4-nitrophenyl)-3-methyl-1,2,4-thiadiazole involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar compounds to 5-(3-Fluoro-4-nitrophenyl)-3-methyl-1,2,4-thiadiazole include other thiadiazole derivatives such as:
- 5-(4-Nitrophenyl)-3-methyl-1,2,4-thiadiazole
- 5-(3-Chloro-4-nitrophenyl)-3-methyl-1,2,4-thiadiazole
- 5-(3-Fluoro-4-nitrophenyl)-1,2,4-triazole
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical reactivity and applications. The unique combination of the 3-fluoro-4-nitrophenyl group and the thiadiazole ring in this compound makes it particularly interesting for specific research applications .
属性
分子式 |
C9H6FN3O2S |
|---|---|
分子量 |
239.23 g/mol |
IUPAC 名称 |
5-(3-fluoro-4-nitrophenyl)-3-methyl-1,2,4-thiadiazole |
InChI |
InChI=1S/C9H6FN3O2S/c1-5-11-9(16-12-5)6-2-3-8(13(14)15)7(10)4-6/h2-4H,1H3 |
InChI 键 |
QZEXDRSFQMZCHF-UHFFFAOYSA-N |
规范 SMILES |
CC1=NSC(=N1)C2=CC(=C(C=C2)[N+](=O)[O-])F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


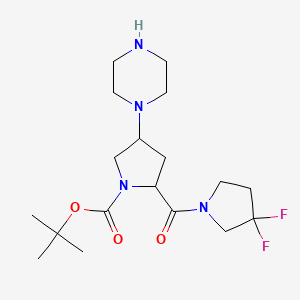
![[8-(Propan-2-yl)-8-azabicyclo[3.2.1]octan-3-yl]methanamine](/img/structure/B13648975.png)
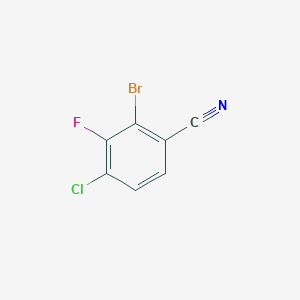
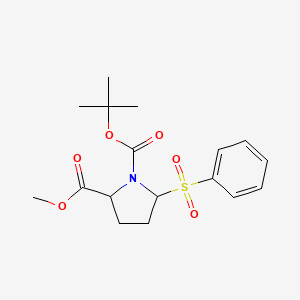
![4-[(3aR,4R,6R,6aR)-6-(6-amino-8-bromopurin-9-yl)-2,2-dimethyl-tetrahydrofuro[3,4-d][1,3]dioxol-4-ylmethoxymethyl]benzonitrile](/img/structure/B13648998.png)
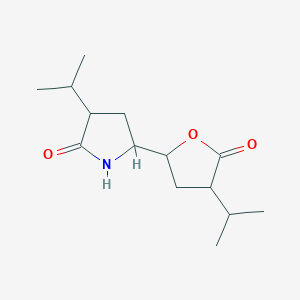

![[9,16,21,22-Tetrahydroxy-5-(hydroxymethyl)-13,20,25-trimethyl-4,24-dioxo-3,23-dioxanonacyclo[14.10.1.02,6.02,14.08,13.010,12.017,19.020,27.022,26]heptacosa-1(27),5,25-trien-9-yl]methyl 2-methylbut-2-enoate](/img/structure/B13649005.png)
![1-Ethynylbicyclo[2.2.1]heptane](/img/structure/B13649010.png)
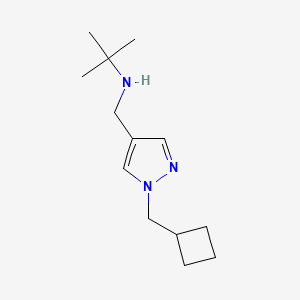
![tert-Butyl 6-(3-bromo-4-iodo-5-methyl-1H-pyrazol-1-yl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13649026.png)
![5,5'-(4'-Formyl-[1,1'-biphenyl]-3,5-diyl)bis(thiophene-2-carbaldehyde)](/img/structure/B13649037.png)
